Product packaging for 3-Thiophen-2-yl-L-alanine hydrochloride(Cat. No.:)

3-Thiophen-2-yl-L-alanine hydrochloride

Cat. No.: B8607074
M. Wt: 207.68 g/mol
InChI Key: BKOMLSDJTRAHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Non-Canonical Amino Acids within Chemical Biology and Medicinal Chemistry

Non-canonical amino acids are amino acids that are not naturally incorporated into proteins during ribosomal translation. Their utility in chemical biology and medicinal chemistry stems from their ability to introduce novel chemical functionalities, conformational constraints, and resistance to enzymatic degradation when incorporated into peptides or used as standalone molecules. This allows for the fine-tuning of the pharmacological properties of peptide-based drugs, the development of probes to study biological processes, and the creation of novel biomaterials. The incorporation of ncAAs can be achieved through various methods, including solid-phase peptide synthesis and engineered biosynthetic pathways.

The Thiophene (B33073) Moiety as a Privileged Scaffold in Amino Acid Analogues

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged scaffold" in medicinal chemistry. This designation is due to its frequent appearance in the structures of approved drugs and biologically active compounds. The thiophene moiety is a bioisostere of the phenyl ring, meaning it has similar steric and electronic properties, allowing it to mimic phenyl-containing molecules while often conferring improved metabolic stability and pharmacokinetic profiles. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it a valuable component in the design of molecules that can effectively bind to biological targets like enzymes and receptors. Thiophene derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Research Landscape and Significance of 3-Thiophen-2-yl-L-Alanine and Its Conjugates

3-Thiophen-2-yl-L-alanine, as a non-canonical amino acid bearing a thiophene group, has garnered increasing attention in the research community. Its application in peptide synthesis allows for the introduction of the thiophene moiety at specific positions within a peptide sequence, thereby modulating its structure and biological activity. Researchers are actively exploring the synthesis and biological evaluation of peptides and other conjugates containing this amino acid for various therapeutic applications.

While comprehensive data on a wide range of specific conjugates of 3-Thiophen-2-yl-L-alanine hydrochloride remains an active area of research, preliminary studies on related thiophene-containing molecules have shown promising results. For instance, various thiophene derivatives have been synthesized and evaluated for their antimicrobial and enzyme inhibitory activities.

Table 1: Examples of Research on Thiophene Derivatives with Potential Relevance to 3-Thiophen-2-yl-L-alanine Conjugates This table is illustrative and showcases the types of activities being investigated for thiophene-containing compounds. Specific data for 3-Thiophen-2-yl-L-alanine conjugates is a developing area of research.

Compound ClassTarget/ActivityKey Findings
Thieno[2,3-b]pyridine DerivativesNicotinate mononucleotide adenylyltransferase inhibitorSome derivatives showed potent inhibitory activity against Bacillus anthracis. nih.gov
2-(Thiophen-2-yl)-1,3,5-triazine DerivativesDual PI3Kα/mTOR inhibitorsA number of compounds exhibited significant anti-tumor activities against various cancer cell lines. nih.gov
Thiophene-based Pyrazoline DerivativesAntimicrobial agentsCertain derivatives displayed moderate to excellent inhibitory responses against tested bacterial and fungal strains. nih.gov
Substituted 3-(Thiophen-2-yl)pyrazole-based HeterocyclesAntimicrobial agentsThe synthesized compounds showed notable antimicrobial activities against the tested microorganisms. researchgate.net

The synthesis of peptides incorporating 3-Thiophen-2-yl-L-alanine is typically achieved through standard solid-phase peptide synthesis (SPPS) protocols. The unique properties of the thiophene ring can influence the secondary structure of the resulting peptides, potentially leading to enhanced stability and target affinity.

Future research is expected to further elucidate the structure-activity relationships of 3-Thiophen-2-yl-L-alanine-containing peptides and conjugates. This will likely involve the systematic modification of the peptide sequence and the thiophene ring to optimize biological activity for specific therapeutic targets, including enzymes and receptors implicated in a range of diseases. The continued investigation into this promising non-canonical amino acid holds the potential to yield novel and effective therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10ClNO2S B8607074 3-Thiophen-2-yl-L-alanine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10ClNO2S

Molecular Weight

207.68 g/mol

IUPAC Name

2-amino-3-thiophen-2-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C7H9NO2S.ClH/c8-6(7(9)10)4-5-2-1-3-11-5;/h1-3,6H,4,8H2,(H,9,10);1H

InChI Key

BKOMLSDJTRAHDX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(C(=O)O)N.Cl

Origin of Product

United States

Rational Design and Incorporation of 3 Thiophen 2 Yl L Alanine into Peptides and Peptidomimetics

Strategies for Site-Specific and Residue-Specific Non-Canonical Amino Acid Integration

The introduction of ncAAs like 3-Thiophen-2-yl-L-alanine into a peptide sequence can be achieved through several in vivo and in vitro methods. nih.gov These techniques allow for precise control over the location and type of amino acid being incorporated, enabling the fine-tuning of peptide properties.

Selective Pressure Incorporation (SPI): This in vivo method, also known as residue-specific incorporation, leverages the substrate promiscuity of endogenous aminoacyl-tRNA synthetases (aaRSs). mdpi.comfrontiersin.org In an auxotrophic host strain deficient in the biosynthesis of a specific canonical amino acid (e.g., phenylalanine), the growth medium is first supplied with a limited amount of this amino acid. mdpi.com Once depleted, 3-Thiophen-2-yl-L-alanine, being a structural analogue of phenylalanine, is added to the medium. mdpi.com The host's phenylalanyl-tRNA synthetase can recognize and charge its cognate tRNA with the thiophene-containing analogue, leading to its ribosomal incorporation at positions originally coded for phenylalanine throughout the target peptide. nih.govnih.gov This method allows for the production of peptides where all instances of a particular residue are replaced by the ncAA. mdpi.com

Stop Codon Suppression (SCS): For site-specific incorporation, stop codon suppression is a powerful in vivo technique. nih.govfrontiersin.org This method utilizes an orthogonal tRNA/aminoacyl-tRNA synthetase pair that is bio-orthogonal to the host's endogenous machinery. nih.gov A stop codon, typically the amber codon (UAG), is introduced at the desired position in the gene encoding the peptide of interest. nih.govresearchgate.net A specially engineered tRNA with an anticodon that recognizes the stop codon (e.g., CUA for UAG) is co-expressed with an engineered aaRS. nih.govasm.org This aaRS is specifically evolved to recognize and charge the suppressor tRNA with 3-Thiophen-2-yl-L-alanine. When the ribosome encounters the in-frame stop codon, the charged suppressor tRNA delivers the ncAA, allowing translation to continue and resulting in a peptide with 3-Thiophen-2-yl-L-alanine at a single, predetermined site. nih.govnih.gov

Method Description Specificity Key Components
Selective Pressure Incorporation (SPI) Utilizes an auxotrophic host and the promiscuity of endogenous aaRS to replace all instances of a canonical amino acid with an analogue. mdpi.comfrontiersin.orgResidue-SpecificAuxotrophic host strain, limited canonical amino acid medium, ncAA analogue. mdpi.com
Stop Codon Suppression (SCS) Employs an orthogonal tRNA/aaRS pair to incorporate an ncAA at a specific site designated by a stop codon. nih.govnih.govSite-SpecificOrthogonal tRNA/aaRS pair, engineered suppressor tRNA, reassigned stop codon in the gene. nih.gov

Solid-phase peptide synthesis (SPPS) is a cornerstone of in vitro peptide production, allowing for the stepwise assembly of amino acids on a solid support. gyrosproteintechnologies.combachem.com The incorporation of 3-Thiophen-2-yl-L-alanine via SPPS requires careful optimization of the synthesis protocol to ensure high purity and yield. gyrosproteintechnologies.com

Key optimization parameters for incorporating thiophene-containing amino acids include:

Coupling Reagents: The choice of coupling reagent is critical, especially for sterically hindered amino acids. nih.govluxembourg-bio.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt/DIC (Hydroxybenzotriazole/N,N'-Diisopropylcarbodiimide) are often employed to facilitate efficient amide bond formation. nih.gov

Protecting Groups: Standard Fmoc (Fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group strategies are generally applicable. researchgate.netpeptide.com However, the sulfur atom in the thiophene (B33073) ring can be susceptible to oxidation, so reaction conditions should be carefully controlled.

Resin and Linker Selection: The choice of resin and linker depends on the desired C-terminal functionality of the peptide. gyrosproteintechnologies.comresearchgate.net For example, a Wang resin can be used for a C-terminal carboxylic acid, while a Rink amide resin would yield a C-terminal amide. researchgate.net

Deprotection and Cleavage: The conditions for removing the Nα-protecting group (e.g., piperidine (B6355638) for Fmoc) and for cleaving the final peptide from the resin (e.g., trifluoroacetic acid) need to be optimized to minimize side reactions involving the thiophene ring. nih.govuzh.ch

SPPS Parameter Considerations for 3-Thiophen-2-yl-L-alanine Common Reagents/Conditions
Coupling Potential for steric hindrance from the thiophene ring.HATU, HBTU, HOBt/DIC. nih.gov
Nα-Protection Standard procedures are generally effective.Fmoc, Boc. researchgate.net
Side-Chain Protection The thiophene ring is generally stable under standard SPPS conditions but can be sensitive to strong oxidizing agents.Typically unprotected.
Cleavage Minimizing side reactions with the thiophene moiety.TFA-based cocktails with scavengers. peptide.com

Peptidomimetic Design Principles Incorporating Thiophene-Derived Scaffolds

Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. nih.govlongdom.org The thiophene ring is an attractive scaffold in peptidomimetic design due to its aromaticity, planarity, and ability to engage in various non-covalent interactions. mdpi.com

A major limitation of peptide-based therapeutics is their rapid degradation by proteases. rsc.orgacs.org Incorporating 3-Thiophen-2-yl-L-alanine or using thiophene-based scaffolds can enhance metabolic stability through several mechanisms:

Non-Canonical Side Chain: The presence of the unnatural thiophene side chain can hinder recognition and cleavage by proteases that are specific for canonical amino acid sequences. nih.govresearchgate.net

Backbone Modifications: Thiophene can be incorporated into the peptide backbone to create non-peptidic linkages that are resistant to proteolysis. cam.ac.uk

Steric Shielding: The bulky thiophene group can sterically shield adjacent peptide bonds from enzymatic attack. mdpi.com

Modification Strategy Mechanism of Enhanced Stability
Side-Chain Replacement The unnatural side chain of 3-Thiophen-2-yl-L-alanine disrupts protease recognition sites. nih.gov
Backbone Isosteres Replacing amide bonds with thiophene-containing linkers creates non-cleavable linkages. cam.ac.uk
Cyclization Incorporating the thiophene amino acid into a cyclic peptide can reduce susceptibility to exopeptidases and constrain the conformation. mdpi.com

Constraining the conformation of a peptide can lock it into its bioactive form, leading to increased receptor affinity and selectivity. semanticscholar.orgmagtech.com.cnuq.edu.au The rigid, planar structure of the thiophene ring can be used to introduce conformational constraints. mdpi.com By replacing a flexible phenylalanine residue with 3-Thiophen-2-yl-L-alanine, the conformational freedom of the peptide backbone and side chain can be reduced. nih.gov This can help to pre-organize the peptide into a conformation that is optimal for binding to its biological target. nih.govnih.gov Elucidating the resulting conformation is typically achieved through techniques like NMR spectroscopy and X-ray crystallography. nih.gov

Thiophene derivatives can serve as scaffolds to which key pharmacophoric groups are attached in the correct spatial orientation to mimic the binding determinants of a natural peptide. researchgate.netnih.govnih.gov This approach moves away from a linear peptide sequence towards a small molecule design. cam.ac.uk The thiophene ring can act as a rigid core, presenting substituents in a defined three-dimensional arrangement that mimics the side chains of critical amino acid residues in a peptide's bioactive conformation. mdpi.comnih.gov This allows for the creation of smaller, more drug-like molecules with improved pharmacokinetic properties. mdpi.comnih.gov

Chemical Diversification of Antimicrobial Peptides through Thiophene Amino Acid Inclusion

The introduction of 3-Thiophen-2-yl-L-alanine into antimicrobial peptide (AMP) scaffolds serves as a key strategy for chemical diversification, aiming to overcome the limitations of natural AMPs, such as susceptibility to proteolytic degradation and potential cytotoxicity. The thiophene ring, an isostere of the phenyl ring found in phenylalanine, offers unique electronic and steric properties that can profoundly influence peptide structure and function.

The rationale for incorporating 3-Thiophen-2-yl-L-alanine into AMPs is multifaceted. The thiophene moiety can enhance the hydrophobicity of the peptide, a critical parameter for membrane interaction and disruption, which is a primary mechanism of action for many AMPs. Furthermore, the sulfur atom in the thiophene ring can participate in non-covalent interactions, such as sulfur-aromatic and cation-π interactions, which can stabilize peptide conformation and improve binding affinity to bacterial membranes or intracellular targets.

Detailed research findings have demonstrated the successful application of this strategy. For instance, the substitution of natural amino acids with L-thienylalanine in the cationic AMP Pep05 resulted in a derivative, UP09 (AibRLFKKLLKYLRKThi ), with enhanced antimicrobial activity against Pseudomonas aeruginosa and reduced cytotoxicity towards host cells. nih.gov This highlights the potential of 3-Thiophen-2-yl-L-alanine to improve the therapeutic index of AMPs.

The synthesis of peptides incorporating 3-Thiophen-2-yl-L-alanine typically follows standard solid-phase peptide synthesis (SPPS) protocols. The commercially available Fmoc-protected 3-Thiophen-2-yl-L-alanine can be readily incorporated into the growing peptide chain using established coupling reagents.

Table 1: Properties of 3-Thiophen-2-yl-L-alanine

PropertyValue
IUPAC Name (2S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride
Molecular Formula C₇H₁₀ClNO₂S
Molecular Weight 207.68 g/mol
CAS Number 123053-24-7

The impact of 3-Thiophen-2-yl-L-alanine incorporation on the antimicrobial activity of peptides is often evaluated by determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria. Structure-activity relationship (SAR) studies are crucial to elucidate the optimal position and number of thiophene-containing residues within the peptide sequence to maximize antimicrobial potency while minimizing toxicity.

Table 2: Antimicrobial Activity of a Theonellamide F Derivative Incorporating 3-(2-thienyl)-L-alanine

CompoundMIC (µg/mL) against Candida albicans
Theonellamide F1.56
[Ala⁶, Thi ¹²]theonellamide F6.25

Data adapted from a study on the synthesis and biological evaluation of theonellamide F analogues.

Biophysical characterization techniques, such as circular dichroism (CD) spectroscopy, are employed to investigate the conformational changes induced by the incorporation of 3-Thiophen-2-yl-L-alanine. These studies help to correlate the structural modifications with the observed biological activity. For example, the introduction of this non-canonical amino acid can influence the propensity of a peptide to adopt a specific secondary structure, such as an α-helix or β-sheet, which is often critical for its antimicrobial function.

Mechanistic Biochemical and Molecular Studies of 3 Thiophen 2 Yl L Alanine and Its Analogues

Enzyme Inhibition and Modulation Investigations

The thiophene (B33073) moiety serves as a versatile scaffold in the design of enzyme inhibitors. Analogues of 3-Thiophen-2-yl-L-alanine have been shown to interact with a variety of enzymes, leading to the modulation of their catalytic functions. The following sections explore specific examples of these interactions.

Beta-2-Thienyl-DL-alanine, an analogue of phenylalanine, has been identified as a competitive inhibitor of phenylalanine hydroxylase (PAH). This enzyme is critical for the conversion of L-phenylalanine to L-tyrosine. In vitro studies using crude liver and kidney homogenates from rats demonstrated that Beta-2-Thienyl-DL-alanine competitively inhibits PAH activity. nih.govnih.gov The presence of the inhibitor led to a significant increase in the apparent Michaelis constant (Km) for the enzyme, while the maximum velocity (Vmax) remained unchanged, a hallmark of competitive inhibition. nih.govnih.gov

Specifically, for liver PAH, the apparent Km increased from 0.61 mM in the absence of the inhibitor to 2.70 mM in the presence of 24 mM Beta-2-Thienyl-DL-alanine. nih.govnih.gov Similarly, for the kidney enzyme, the Km value shifted from 0.50 mM to 1.60 mM under the same conditions. nih.govnih.gov The inhibition constant (Ki) for this interaction was estimated to be 81 mM. nih.govnih.gov Further investigations have shown that 3-(2-thienyl)-L-alanine not only acts as a competitive inhibitor but also as a substrate for both rat and human phenylalanine hydroxylase. researchgate.net Crystallographic studies of the enzyme in a ternary complex with this analogue have provided structural insights into its binding at the active site, confirming that it binds competitively with respect to the natural substrate, L-phenylalanine. researchgate.net

Table 1: Kinetic Parameters of Phenylalanine Hydroxylase Inhibition by Beta-2-Thienyl-DL-Alanine

Enzyme Source Km (without inhibitor) Km (with 24 mM inhibitor) Vmax Ki
Rat Liver 0.61 mM 2.70 mM No significant change 81 mM

A significant area of research has focused on the development of thiophene[3,2-d]pyrimidine derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. nih.govacs.org These compounds are designed to bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, distinct from the active site, thereby inducing a conformational change that inhibits its function.

Numerous studies have demonstrated that these derivatives exhibit moderate to excellent potency against wild-type (WT) HIV-1 and various drug-resistant mutant strains. nih.govacs.org For instance, a series of piperidine-substituted thiophene[3,2-d]pyrimidines showed low nanomolar EC50 values against a panel of WT and mutant HIV-1 strains. acs.org Specific sulfonamide-containing compounds, designated 9b and 9d, were identified as highly potent inhibitors with EC50 values of 9.2 nM and 7.1 nM, respectively, against WT HIV-1. nih.gov These compounds also retained significant activity against clinically relevant mutant strains, such as K103N and E138K. nih.gov The direct inhibition of the enzyme was confirmed in enzymatic assays, where compounds 9a and 9d showed high affinity for WT HIV-1 RT, with IC50 values of 1.041 µM and 1.138 µM, respectively. nih.gov Another promising compound, 25a, demonstrated exceptional potency, with a 3- to 4-fold enhanced antiviral activity against a broad panel of viral strains compared to the approved drug etravirine. acs.org

Table 2: Anti-HIV-1 Activity of Selected Thiophene[3,2-d]pyrimidine Derivatives

Compound Target EC50 (WT HIV-1) IC50 (WT HIV-1 RT) Activity against Mutant Strains
9b HIV-1 RT 9.2 nM N/A Potent
9d HIV-1 RT 7.1 nM 1.138 µM Potent
25a HIV-1 RT Low nanomolar N/A Exceptionally potent

| 5k | HIV-1 RT | 0.042 µM - 7.530 µM | Confirmed | Moderate-to-excellent |

The main protease (Mpro or 3CLpro) of SARS-CoV and SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. Thiophene-containing peptidomimetics have been investigated as inhibitors of this cysteine protease. Research has led to the design of tetrapeptidomimetic inhibitors that target the highly conserved 3CLpro. nih.govnih.gov These inhibitors have demonstrated inhibitory capacity in the nanomolar range and were effective in reducing viral loads in cellular assays. nih.govnih.gov

Structural and mechanistic studies revealed that these compounds engage with the catalytic dyad histidine residue (H41) within the active site of the 3CLpro enzyme. nih.govnih.gov The potency of these inhibitors against SARS-CoV 3CLpro was confirmed with IC50 values ranging from 0.134 µM to 1.224 µM. nih.gov In a separate study, statine-based peptidomimetics were synthesized and evaluated for their ability to inhibit SARS-CoV-2 Mpro. researchgate.net Among the synthesized compounds, three (7d, 8e, and 9g) showed particularly strong inhibition, with IC50 values below 1 µM, and were capable of inhibiting viral replication by approximately 80% in cell-based assays without significant cytotoxicity. researchgate.net

L-alanine dehydrogenase (Ald) is an enzyme in Mycobacterium tuberculosis (Mtb) that plays a key role in nitrogen metabolism and in maintaining redox homeostasis, particularly under hypoxic conditions associated with latent infection. nih.govresearchgate.net The enzyme catalyzes the reversible conversion of pyruvate to alanine (B10760859). asm.org The expression of the ald gene is upregulated during conditions that mimic dormancy, such as hypoxia, suggesting its importance for bacterial survival and reactivation. nih.gov An Mtb mutant lacking the ald gene exhibited a significant delay in resuming growth upon reoxygenation, highlighting the enzyme's role in recovery from a non-replicating persistent state. nih.gov

Given its importance for the pathogen, Ald has been explored as a potential drug target. Structure-based virtual screening has been employed to identify novel small-molecule inhibitors of Mtb L-AlaDH. researchgate.net This approach led to the identification of several potent inhibitors, including compounds from the 2-iminothiazolidine-4-ones and 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamides series. researchgate.net Four lead compounds (4n, 4o, 12, and 14) demonstrated significant inhibitory activity with IC50 values ranging from 0.58 µM to 1.74 µM. researchgate.net Furthermore, a known Ald inhibitor, GWP-042, has shown efficacy in inhibiting Mtb infection in vivo, validating this enzyme as a therapeutic target. researchgate.net

Table 3: Inhibitory Activity of Novel Compounds against M. tuberculosis L-Alanine Dehydrogenase (MTB-L-AlaDH)

Compound Series Lead Compounds IC50 Range

Thiophene derivatives are recognized for their anti-inflammatory properties, which are often mediated through the inhibition of enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com Various thiophene-based compounds have been synthesized and evaluated for their ability to inhibit LOX.

For example, thiophene-bearing pyrazole derivatives have been assessed for their in vitro inhibitory activity against 5-lipoxygenase (5-LOX). nih.gov Among the synthesized series, compounds 7f and 7g emerged as the most potent inhibitors. nih.gov Additionally, metal complexes of thiophene carboxylic acids and related structures have been explored. Thiophene-2-carboxaldehyde-L-histidine and its metal complexes with Co(II), Ni(II), Cu(II), and Zn(II) have demonstrated dose-dependent inhibitory effects in an in vitro anti-inflammatory model of albumin denaturation. mdpi.com Similarly, iron charge transfer complexes derived from a thiophene Schiff base have shown promising anti-inflammatory activity. nih.gov These studies highlight the potential of modifying the thiophene scaffold to develop effective LOX inhibitors for the treatment of inflammatory conditions.

Molecular Recognition and Binding Interactions

The biological activity of 3-Thiophen-2-yl-L-alanine analogues is underpinned by specific molecular recognition events and binding interactions with their respective enzyme targets.

Phenylalanine Hydroxylase: The competitive inhibition by Beta-2-Thienyl-DL-alanine is a direct result of its structural similarity to the natural substrate, L-phenylalanine. This allows it to bind to the active site of the enzyme, preventing the binding of the endogenous substrate. researchgate.net Crystallographic data has provided a detailed picture of the binding mode, confirming its interaction with key residues within the catalytic pocket. researchgate.net

HIV-1 Reverse Transcriptase: Thiophene[3,2-d]pyrimidine derivatives function as NNRTIs by binding to the allosteric NNRTI-binding pocket. This binding is governed by a combination of hydrophobic, van der Waals, and hydrogen bonding interactions. The "butterfly-like" shape of these molecules allows them to fit snugly into the pocket, and strategic placement of various substituents on the thiophene-pyrimidine scaffold can enhance these interactions and improve potency against resistant strains. nih.govacs.org

SARS-CoV Main Protease (3CLpro): Peptidomimetic inhibitors containing a thiophene moiety achieve their inhibitory effect by interacting with the catalytic dyad (Cys-His) of the protease. Molecular docking and dynamics simulations have been instrumental in visualizing these interactions, revealing a network of hydrogen bonds and hydrophobic contacts between the inhibitor and amino acid residues in the enzyme's active site. nih.govresearchgate.net The covalent or non-covalent engagement of the catalytic histidine (H41) is a key feature of their mechanism. nih.govnih.gov

Mycobacterium tuberculosis L-Alanine Dehydrogenase: For inhibitors of Ald, structure-based design has been crucial. Virtual screening identifies compounds that are predicted to have high binding affinity for the enzyme's active site. Biophysical methods, such as differential scanning fluorimetry, have confirmed that the most potent inhibitors physically bind to and stabilize the protein, indicating a direct and specific interaction. researchgate.net

Lipoxygenase: The interaction of thiophene derivatives with LOX is also dictated by their ability to fit within the enzyme's active site. Molecular docking studies performed on thiophene-pyrazole candidates have helped to elucidate the binding affinities and specific interactions with amino acid residues in the target protein, providing a rationale for their inhibitory activity. nih.gov

Nucleic Acid (RNA, DNA) Binding Characteristics

Direct experimental studies detailing the specific binding characteristics of 3-Thiophen-2-yl-L-alanine hydrochloride with nucleic acids such as RNA and DNA are not extensively documented in current literature. However, the structural features of the molecule provide a basis for postulating potential interactions. The planar, aromatic nature of the thiophene ring suggests the possibility of engaging in π-π stacking interactions with the nucleobases of DNA and RNA. This type of non-covalent interaction is a critical driving force for the binding of many small molecules to nucleic acid structures.

Furthermore, studies on related sulfur-containing heterocyclic compounds, such as thiopurines, have shown they can effectively disrupt protein-RNA interactions. nih.govresearchgate.net This is achieved through the formation of disulfide bonds between the thiol group on the compound and cysteine residues within RNA-binding proteins. nih.govresearchgate.net While 3-Thiophen-2-yl-L-alanine does not possess a free thiol group, this highlights the general principle that sulfur-containing heterocycles can be pivotal in mediating interactions within the cellular environment, including those involving nucleic acids and their associated proteins. Future research, potentially employing techniques like fluorescence spectroscopy, circular dichroism, or electrophoretic mobility shift assays (EMSA), would be necessary to definitively characterize the binding affinity and mode of interaction between 3-Thiophen-2-yl-L-alanine and nucleic acids.

Ligand-Protein Interaction Profiling

The interaction of 3-Thiophen-2-yl-L-alanine with proteins has been more thoroughly investigated, revealing its ability to act as both a substrate analogue and a structural probe. Its similarity to phenylalanine and tyrosine allows it to interact with enzymes and proteins that normally bind these canonical amino acids.

A notable example is its interaction with human phenylalanine hydroxylase (PheOH), an enzyme that converts phenylalanine to tyrosine. Studies have shown that 3-(2-thienyl)-L-alanine (THA) not only binds to the active site but also acts as a competitive substrate analogue and an activator of the enzyme. researchgate.net Crystallographic studies of the enzyme in complex with THA and the cofactor tetrahydrobiopterin (BH₄) revealed that the thiophene ring of the analogue stacks against the imidazole group of a key histidine residue (His285) in the active site, mimicking the binding of the natural substrate. researchgate.net

In the field of protein engineering, thienylalanine has been incorporated into proteins to create artificial metalloenzymes. For instance, replacing the proximal histidine ligand in myoglobin with 3-(3-thienyl)alanine was used to tune the metalloprotein's properties. rcsb.org This substitution modulates the heme redox potential and alters the protein's catalytic activity, demonstrating how this non-canonical amino acid can be used to engineer new protein functions. rcsb.org The RCSB Protein Data Bank contains several entries for proteins bound with thienylalanine, confirming its utility in studying protein structure and function. drugbank.comnih.gov

Additionally, analogues such as 4-phosphothiophen-2-yl alanine have been synthesized to act as mimics of phosphotyrosine. rsc.org Polyclonal antibodies raised against this analogue showed high selectivity for phosphotyrosine-containing proteins, underscoring the ability of the thiophene ring to function as a bioisostere of the benzene ring in protein-ligand recognition. rsc.org

Self-Assembly and Supramolecular Organization of Thiophenyl-Substituted Amino Acids

The self-assembly of amino acids and peptides into ordered supramolecular structures is a fundamental process in biology and materials science. Aromatic amino acids are particularly important in driving these assembly processes due to non-covalent interactions like hydrogen bonding and π–π stacking. acs.orgnsf.gov The substitution of a phenyl group with a thiophene ring, as in 3-Thiophen-2-yl-L-alanine, significantly influences these interactions.

The thiophene ring, being an electron-rich aromatic system, actively participates in π–π stacking, which provides both an energetic driving force and specific directionality for the formation of ordered structures like amyloid fibrils. nsf.govnih.gov When incorporated into peptides, thiophene units can direct the self-assembly into distinct nanostructures, including nanotubes, spiral sheets, and nanofibers. nih.govacs.org The final morphology of these structures is governed by a delicate balance of intermolecular forces, including the π-stacking of the thiophene cores and the hydrogen-bonding network of the peptide backbone. nih.gov

Studies on thiophene-peptide conjugates have demonstrated that systematic variation of the peptide sequence can control the resulting supramolecular organization. nih.gov For example, a peptide-tetrathiophene-peptide conjugate was shown to form chiral fibers in one solvent mixture (THF/hexane) and achiral vesicles in another (THF/water), demonstrating that the hierarchical assembly and resulting supramolecular chirality can be manipulated by the environment. nih.gov This highlights the potential of using thiophenyl-substituted amino acids as building blocks for designing novel, functional biomaterials with tunable properties. researchgate.net

Computational Chemistry and Structure-Activity Relationship (SAR) Elucidation

Computational methods are indispensable for understanding the behavior of molecules like 3-Thiophen-2-yl-L-alanine at an atomic level. These techniques allow for the prediction of molecular properties, the simulation of interactions with biological targets, and the rational design of new derivatives with enhanced activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uestc.edu.cn While specific QSAR models for this compound are not widely published, the principles of QSAR are directly applicable to this class of compounds.

A QSAR study on analogues of 3-Thiophen-2-yl-L-alanine would involve calculating a set of molecular descriptors that quantify various aspects of their structure. elsevierpure.com These descriptors fall into several categories, as shown in the table below.

Descriptor CategoryDescriptionExamples Relevant to Thiophen-yl-alanine
ElectronicDescribe the distribution of electrons in the molecule.Partial charges on atoms, dipole moment, HOMO/LUMO energies.
StericRelate to the size and shape of the molecule.Molecular volume, surface area, van der Waals parameters.
HydrophobicQuantify the molecule's affinity for non-polar environments.LogP (partition coefficient).
TopologicalDescribe the connectivity and branching of atoms.Connectivity indices, Wiener index.

Once calculated for a series of analogues with known biological activities (e.g., enzyme inhibition constants), statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a model. uestc.edu.cnresearchgate.net This model can then predict the activity of new, unsynthesized compounds and provide insights into the structural features crucial for activity, guiding further drug design efforts. nih.govnih.gov

Molecular Docking and Dynamics Simulations for Target Engagement

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a ligand like 3-Thiophen-2-yl-L-alanine binds to its protein target. researchgate.net

Molecular Docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's active site. escholarship.org The process involves sampling numerous possible poses and scoring them based on a function that estimates the binding affinity. Docking studies on thiophene-containing compounds have been successfully used to predict their interactions with various targets, such as VEGFR-2 kinase and bacterial enzymes. nih.govresearchgate.netdmed.org.ua For 3-Thiophen-2-yl-L-alanine, docking could be used to rationalize its binding to phenylalanine hydroxylase, comparing its predicted pose to the crystal structure and exploring how modifications to the thiophene ring might enhance binding.

The table below shows representative docking results for a series of thieno[2,3-b]pyridine derivatives targeting a bacterial enzyme, illustrating how this method provides quantifiable predictions of binding affinity. researchgate.net

Compound IDSubstituent (R)Predicted Binding Energy (kcal/mol)
4a-H-10.94
4f-Br-10.75
4g-CH₃-11.12
4h-SO₂CH₃-10.88

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time. mdpi.commdpi.com Starting from a docked pose, an MD simulation calculates the movements of every atom in the system by solving Newton's equations of motion. This allows researchers to assess the stability of the binding pose, observe conformational changes in the protein and ligand, and analyze the network of interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. frontiersin.org MD simulations are crucial for confirming the stability of docked poses and for calculating more accurate binding free energies. researchgate.net

Density Functional Theory (DFT) Investigations of Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules with high accuracy. scholaris.ca For 3-Thiophen-2-yl-L-alanine, DFT is invaluable for understanding the intrinsic properties that arise from its unique combination of a thiophene ring and an amino acid scaffold.

DFT calculations can determine a range of electronic properties that govern the molecule's reactivity and interaction capabilities. mdpi.comnih.gov Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. e3s-conferences.org

The table below lists key electronic properties for thiophene, the core of the molecule , as calculated by DFT. These values provide a fundamental understanding of its electronic behavior.

PropertyDescriptionCalculated Value (eV) for Thiophene
E_HOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -6.9
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.5 to -0.9
Energy Gap (E_LUMO - E_HOMO)Indicates chemical reactivity and stability~5.8 to 6.2
Ionization PotentialEnergy required to remove an electron~8.9

Note: Values can vary based on the specific DFT functional and basis set used. e3s-conferences.orgubc.ca

DFT is also used to calculate the molecular electrostatic potential (MEP) map, which visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, this would reveal the negative potential around the thiophene's sulfur atom and the carboxylate group, and the positive potential around the ammonium group, providing a clear picture of how it would interact with a protein's active site.

Hypoxia-Inducible Factor Pathway Modulation via Factor Inhibiting HIF-1 Inhibition

The hypoxia-inducible factor (HIF) signaling pathway is a critical regulator of cellular adaptation to low oxygen conditions, or hypoxia. A key negative regulator of this pathway is the Factor Inhibiting HIF-1 (FIH-1), an asparaginyl hydroxylase that suppresses the transcriptional activity of HIF-α. The inhibition of FIH-1 has emerged as a therapeutic strategy to activate HIF-mediated gene expression, which can be beneficial in conditions such as ischemia. Research has focused on developing small-molecule inhibitors of FIH-1, including derivatives of amino acids coupled with heterocyclic moieties like thiophene.

One such class of compounds, furan- and thiophene-2-carbonyl amino acid derivatives, has been synthesized and investigated for their potential to inhibit FIH-1. nih.govnih.govresearchgate.net These compounds are designed as structural mimics of 2-oxoglutarate (2OG), a crucial co-substrate for FIH-1 activity. The underlying hypothesis is that by competing with 2OG for binding to the active site of FIH-1, these molecules can inhibit its enzymatic function and subsequently activate the HIF pathway. nih.govresearchgate.net

Detailed investigations into these compounds involve evaluating their ability to induce HIF-1 transcriptional activity in cell-based reporter assays. For instance, in human neuroblastoma SK-N-BE(2)c cells, the activity of a HIF response element (HRE)-driven luciferase reporter gene is measured to quantify the extent of HIF pathway activation. nih.gov To specifically assess FIH-1 inhibition, these assays are often conducted under mild hypoxic conditions (e.g., 3% O₂). Under such conditions, the prolyl hydroxylase domain-containing proteins (PHDs), another family of HIF-α hydroxylases, are largely inactive. This experimental setup allows for the specific measurement of FIH-1 inhibitory activity as any further increase in HIF-HRE transcriptional activity can be attributed to the inhibition of FIH-1. nih.gov

The evaluation of a series of furan- and thiophene-2-carbonyl amino acid derivatives has provided insights into their structure-activity relationships. The data from these studies, including the induction of HIF-1 activity and computational docking scores against the FIH-1 active site, are crucial for understanding their inhibitory potential. nih.govnih.govresearchgate.net

Below are interactive data tables summarizing the findings for selected thiophene-2-carbonyl amino acid derivatives, which are analogues of this compound.

Table 1: HIF-1 Activity Induction by Thiophene-2-Carbonyl Amino Acid Derivatives This table showcases the fold induction of HIF-1 activity in SK-N-BE(2)c cells treated with various compounds under mild hypoxic conditions (3% O₂). The data is presented as a fold change relative to a DMSO control.

CompoundAmino Acid MoietyFold Induction of HIF-1 Activity (mean ± SEM)
Thiophene-2-carbonyl-L-phenylalanineL-Phenylalanine2.5 ± 0.3
Thiophene-2-carbonyl-L-leucineL-Leucine2.2 ± 0.2
Thiophene-2-carbonyl-glycineGlycine1.8 ± 0.1

Table 2: Docking Scores of Thiophene-2-Carbonyl Amino Acid Derivatives against FIH-1 This table presents the calculated docking scores, which predict the binding affinity of the compounds to the active site of FIH-1. A lower docking score generally indicates a more favorable binding interaction.

CompoundAmino Acid MoietyDocking Score (kcal/mol)
Thiophene-2-carbonyl-L-phenylalanineL-Phenylalanine-7.5
Thiophene-2-carbonyl-L-leucineL-Leucine-7.2
Thiophene-2-carbonyl-glycineGlycine-6.8

These studies demonstrate that thiophene-2-carbonyl amino acid derivatives can effectively activate the HIF-1 pathway, likely through the inhibition of FIH-1. nih.govnih.govresearchgate.net The correlation between the chemical structures, their docking scores, and the observed biological activity in activating the HIF-α/HRE transcriptional pathway supports this mechanism of action. nih.govnih.govresearchgate.net

Emerging Applications and Future Perspectives in Thiophene Amino Acid Research

Development of Fluorescent Amino Acid Probes for Chemical Biology and Imaging

The intrinsic fluorescence of the thiophene (B33073) core, combined with the specificity of amino acid functionalities, makes thiophene-amino acid compounds excellent candidates for fluorescent probes. These probes are vital for visualizing pathological hallmarks in neurodegenerative diseases. nih.gov Researchers have synthesized a class of thiophene-based ligands, named proteophenes, which feature amino acid side chains along a conjugated thiophene backbone. nih.govnih.gov These proteophenes have demonstrated selectivity for specific disease-associated protein aggregates, such as those found in Alzheimer's disease. nih.govresearchgate.net

The ability of these probes to distinguish between different protein aggregates, like amyloid-β (Aβ) peptides and tau filamentous inclusions, is highly dependent on the specific amino acid attached and its position on the thiophene backbone. nih.govnih.gov This structural and functional basis is crucial for developing new ligands that can optically identify various aggregated protein species in tissue samples. nih.govresearchgate.net Furthermore, the development of amino(oligo)thiophene-based chromophores has led to environmentally sensitive fluorescent probes that emit at longer wavelengths, which is advantageous for deep-tissue imaging by minimizing interference from biological tissue absorption and autofluorescence. uconn.eduuconn.edu These advanced probes, which are sensitive to factors like solvent polarity and membrane composition, are highly suitable for sensing and imaging applications. uconn.edu

Design of Novel Anti-Allergic and Anti-Inflammatory Agents Based on Thiophene-Amino Acid Scaffolds

Thiophene derivatives are recognized as privileged structures in the design of anti-inflammatory drugs. nih.gov Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), including Tinoridine and Tiaprofenic acid, feature a thiophene ring and function by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov The structural characteristics of these compounds, particularly the presence of carboxylic acid and amine groups, are critical for their biological activity. nih.gov

This makes the thiophene-amino acid scaffold, which inherently contains both an amine and a carboxylic acid group, a highly promising starting point for designing new anti-inflammatory and anti-allergic agents. ontosight.ai Research has shown that modifying the thiophene scaffold can lead to compounds that effectively inhibit pro-inflammatory mediators. rsc.org For instance, certain 2-amino-thiophene derivatives have shown significant anti-inflammatory activity in carrageenan-induced paw edema models, a classic method for evaluating inflammation. nih.gov The strategic design of molecules based on the 3-Thiophen-2-yl-L-alanine hydrochloride structure could yield potent inhibitors of key inflammatory pathways.

Fungicidal Activity and Structure-Function Relationships of Thiophene-Pyrrolone Derivatives

In agricultural science, thiophene derivatives are actively studied for their potent fungicidal properties. nih.govresearchgate.netmdpi.com A notable area of research involves the synthesis of novel 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives that incorporate a hydrazone moiety. researchgate.net These compounds have been designed by combining the structural features of tetramic acid, thiophene, and hydrazone, all of which are known to exhibit antifungal activity. researchgate.net

Structure-activity relationship (SAR) studies have been crucial in optimizing the fungicidal potency of these derivatives. For example, the introduction of specific substituents on the thiophene and phenyl rings can significantly enhance their efficacy against various plant pathogens. researchgate.net Bioassays have demonstrated that some of these compounds exhibit remarkable activity against fungi such as Rhizoctorzia solani and Colletotrichum capsici, with potency exceeding that of the commercial fungicide drazoxolon. researchgate.net The fungicidal activity of 2-(substituted-amino)-thiophene derivatives has also been evaluated, showing that modifications like adding a cycloalkyl ring to the thiophene moiety can be essential for antifungal effects. researchgate.net

Table 1: Fungicidal Activity of Selected Thiophene-Pyrrolone Derivatives
CompoundTarget FungusEC₅₀ (µg/mL)Reference Compound (Drazoxolon) EC₅₀ (µg/mL)
5eRhizoctorzia solani (Rs)1.261.77
5eColletotrichum capsici (Cc)6.0419.46
5pColletotrichum capsici (Cc)5.5219.46
5qColletotrichum capsici (Cc)6.4119.46

Data sourced from a study on 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives. researchgate.net

Prospective for Next-Generation Therapeutic Modalities

The thiophene scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govmdpi.com The structural versatility of thiophene allows for extensive chemical modifications, enabling the development of highly targeted and potent drugs. mdpi.com

Thiophene-amino acid derivatives are being explored for novel therapeutic applications, such as potent inhibitors of HIV-1 non-nucleoside reverse transcriptase. mdpi.comnih.gov By strategically incorporating amino acid analogues into a thiophene[3,2-d]pyrimidine structure, researchers have designed compounds that target the solvent-exposed regions of the enzyme's binding pocket, enhancing binding affinity and improving drug resistance profiles. mdpi.comnih.gov This approach has led to the identification of lead compounds with potent activity against wild-type and resistant HIV-1 strains. nih.gov Furthermore, thiophene derivatives are being developed as anticancer agents, with some compounds showing the ability to induce apoptosis in cancer cells. acs.orgmdpi.com The use of targeted drug delivery systems, such as nanoparticles, is also being investigated to improve the solubility and selectivity of these potent compounds, minimizing potential toxicity. acs.orgmdpi.com

Outlook on Targeted Drug Discovery and Chemical Probe Development

The future of thiophene-amino acid research lies in its vast potential for targeted drug discovery and the creation of sophisticated chemical probes. The thiophene ring acts as a versatile pharmacophore that can be readily functionalized, while the amino acid component provides a means for specific interaction with biological targets like enzymes and receptors. nih.govresearchgate.net

This dual functionality is ideal for a fragment-based drug design approach, where the thiophene-amino acid scaffold serves as a foundational block for building more complex and selective molecules. ontosight.ai The development of thiophene-conjugated ligands for electrochemical protein detection is a prime example of innovative chemical probe design. acs.org In this application, a thiophene-modified ligand binds specifically to a target protein, and this binding event prevents the electropolymerization of the thiophene moiety, resulting in a measurable signal. acs.org This strategy allows for highly sensitive and selective protein detection. As synthetic methodologies become more advanced, the ability to fine-tune the electronic and steric properties of compounds like this compound will undoubtedly lead to the discovery of next-generation therapeutics and diagnostic tools with unprecedented precision and efficacy. acs.org

Q & A

Q. How do steric and electronic effects of the thiophene moiety influence interactions with biological targets?

  • Methodological Answer :
  • Perform molecular docking (e.g., AutoDock Vina) with protein structures (PDB) to map binding interactions.
  • Compare binding affinities to natural amino acids using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Validate findings with mutagenesis studies on key receptor residues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.